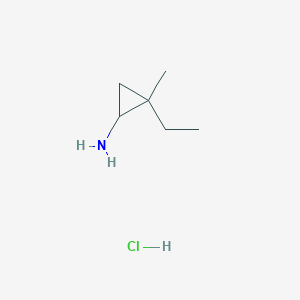

2-Ethyl-2-methylcyclopropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-ethyl-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-3-6(2)4-5(6)7;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXXUWHVDRUKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-ethyl-2-methylcyclopropanone with ammonia or an amine under acidic conditions to form the amine derivative. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-2-methylcyclopropan-1-amine hydrochloride may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and crystallization to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The amine group in 2-Ethyl-2-methylcyclopropan-1-amine hydrochloride can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alkanes

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-Ethyl-2-methylcyclopropan-1-amine hydrochloride has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying cyclopropane ring chemistry.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its pharmacological properties may lead to the development of new drugs, particularly those targeting the central nervous system.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylcyclopropan-1-amine hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The cyclopropane ring’s strained structure may also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethyl-2-methylcyclopropan-1-amine hydrochloride with structurally related cyclopropane derivatives and hydrochlorides, focusing on synthesis, physicochemical properties, and applications.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure : Features a five-membered cyclopentane ring with a methyl ester and methylamine substituent.

- Synthesis: Produced via reaction of methyl 1-(methylamino)cyclopentanecarboxylate with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 78% product ().

- Key Differences: Larger ring size (cyclopentane vs. cyclopropane) reduces ring strain but increases conformational flexibility. ¹H-NMR: Distinct signals at δ 3.79 (ester methyl) and δ 2.57 (methylamine) confirm structural divergence ().

Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride

- Structure : Contains a cyclopropane ring with ethyl and carboxylate ester groups.

- Stereochemistry : The (1R,2R) configuration introduces chiral centers, which may influence biological activity ().

- Key Differences: The carboxylate ester group increases polarity compared to the ethyl/methyl substituents in 2-ethyl-2-methylcyclopropan-1-amine.

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride

- Structure : Combines a branched alkyl chain with a chlorophenyl aromatic ring.

- Applications : Likely used in medicinal chemistry due to the chlorophenyl group’s role in enhancing lipophilicity and receptor binding ().

- Storage at room temperature () indicates greater stability compared to cyclopropane derivatives, which may require stricter storage conditions.

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Structure : Contains a cyclobutylmethoxy group attached to an ethylamine backbone.

- Applications : Highlighted for versatility in pharmaceutical and agrochemical research ().

- Key Differences :

- The cyclobutylmethoxy group introduces steric bulk and ether functionality, contrasting with the compact cyclopropane and alkyl groups in 2-ethyl-2-methylcyclopropan-1-amine.

- Broader application scope (e.g., agrochemicals) compared to the target compound’s likely niche use in rigid scaffold design.

Biological Activity

2-Ethyl-2-methylcyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique cyclopropane structure, which contributes to its biological activity. This compound has garnered attention for its potential applications in pharmacology and organic synthesis. This article reviews the biological activity of 2-ethyl-2-methylcyclopropan-1-amine hydrochloride, including its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C₆H₁₄ClN

- Molar Mass : Approximately 135.64 g/mol

- Structure : The compound features a cyclopropane ring with ethyl and methyl substituents, which influences its reactivity and biological interactions.

The biological activity of 2-ethyl-2-methylcyclopropan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The amine group in the compound allows for hydrogen bonding and ionic interactions, potentially modulating enzyme activity or receptor binding. The strained structure of the cyclopropane ring may enhance these interactions, making it a candidate for further pharmacological investigation.

Biological Activity and Applications

Preliminary studies indicate that 2-ethyl-2-methylcyclopropan-1-amine hydrochloride may influence several metabolic pathways, suggesting potential therapeutic applications. Its unique structure allows it to act as a building block in the synthesis of biologically active molecules, including pharmaceuticals targeting the central nervous system.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity through binding interactions. |

| Receptor Binding | Potential to bind to specific receptors, influencing signaling pathways. |

| Pharmacological Potential | Investigated for applications in drug development targeting CNS disorders. |

Case Studies and Research Findings

Several studies have explored the pharmacological properties of 2-ethyl-2-methylcyclopropan-1-amine hydrochloride:

-

Enzyme Interaction Studies :

- Research indicates that this compound may inhibit specific enzymes involved in metabolic processes, enhancing understanding of its potential as a therapeutic agent.

- Pharmacological Investigations :

-

Synthesis and Applications :

- Its synthesis involves cyclopropanation reactions using suitable precursors, making it a versatile compound for organic synthesis applications.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclopropan-1-amine hydrochloride | Contains only a methyl group | Simpler structure with less steric hindrance |

| 2-Ethoxy-2-methylcyclopropan-1-amine HCl | Contains an ethoxy group | Enhanced solubility due to ethoxy substitution |

| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | Contains a fluorophenyl group | Potentially different biological activity due to fluorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.